molecular formula C7H10ClNS B2845194 [(5-Chlorothiophen-2-yl)methyl](ethyl)amine CAS No. 851175-22-9

[(5-Chlorothiophen-2-yl)methyl](ethyl)amine

Cat. No.: B2845194
CAS No.: 851175-22-9
M. Wt: 175.67
InChI Key: PMWLAERHYHLCCV-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)methylamine (IUPAC name: N-[(5-chloro-2-thienyl)methyl]-N-ethylamine) is a secondary amine derivative featuring a 5-chlorothiophene moiety. Key characteristics include:

  • Molecular formula: C₇H₁₀ClNS
  • Molecular weight: 189.21 g/mol .
  • Physical state: Liquid at room temperature with a purity of 95% .
  • Applications: Serves as a building block in medicinal chemistry, notably in synthesizing triazine-based compounds (e.g., dual FFAR1/FFAR4 modulators) and BRD4 inhibitors .

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-2-9-5-6-3-4-7(8)10-6/h3-4,9H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWLAERHYHLCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)methylamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for (5-Chlorothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chlorothiophen-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)methylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of (5-Chlorothiophen-2-yl)methylamine and Analogues

Compound Name Alkyl Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
(5-Chlorothiophen-2-yl)methylamine Ethyl C₇H₁₀ClNS 189.21 Secondary amine; chloro-thiophene core
(5-Chlorothiophen-2-yl)methylamine Methyl C₆H₈ClNS 161.65 Smaller alkyl chain; higher polarity
(5-Chlorothiophen-2-yl)methylamine Pentyl C₁₀H₁₆ClNS 217.76 Longer alkyl chain; increased lipophilicity
(5-Chlorothiophen-2-yl)methylamine Isobutyl C₉H₁₄ClNS 203.78 Branched alkyl chain; steric hindrance

Physicochemical Properties

  • The methyl analogue boils at 199°C , while the pentyl derivative likely has higher viscosity .
  • Lipophilicity : Increasing alkyl chain length (methyl → pentyl) correlates with higher logP values, impacting membrane permeability and bioavailability.

Biological Activity

(5-Chlorothiophen-2-yl)methylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H10ClNS and a molecular weight of 201.70 g/mol. It features a thiophene ring substituted with a chlorine atom at the 5-position and an ethylamine moiety, contributing to its chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have indicated that (5-Chlorothiophen-2-yl)methylamine exhibits significant antimicrobial properties. The effectiveness of this compound against various microbial strains suggests its potential utility in developing new antimicrobial agents.

Case Studies

  • In Vitro Studies : A study demonstrated that (5-Chlorothiophen-2-yl)methylamine showed inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
    • Staphylococcus aureus: MIC = 1.12 mg/mL
    • Escherichia coli: MIC = 0.56 mg/mL
    • Klebsiella pneumoniae: MIC = 0.56 mg/mL
  • Synergistic Effects : In combination with other antimicrobial agents, (5-Chlorothiophen-2-yl)methylamine exhibited synergistic effects, enhancing the overall antimicrobial activity against resistant strains such as Pseudomonas aeruginosa .

The biological mechanisms underlying the activity of (5-Chlorothiophen-2-yl)methylamine are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity and affecting metabolic pathways.
  • Cell Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (5-Chlorothiophen-2-yl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
[(5-chlorothiophen-2-yl)methyl]amineLacks ethyl groupMay exhibit different biological activity due to absence of ethyl substitution
[(5-chlorothiophen-2-yl)methyl][2-(cyclohex-1-en-1-yl)ethyl]amineContains cyclohexene ringDifferent steric effects may alter reactivity and binding affinity
1-(5-chlorothiophen-2-yl)-N,N-diethylamineDiethyl substitutionPotentially increased lipophilicity affecting pharmacokinetics

This table illustrates how variations in structure can influence biological activity, highlighting the significance of the ethyl group in enhancing the compound's properties.

Research Applications

The compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : Investigated as a potential lead compound for developing new antimicrobial agents.
  • Pharmaceuticals : Explored as an intermediate in synthesizing more complex therapeutic molecules.
  • Industrial Applications : Used in producing specialty chemicals with specific electronic properties.

Q & A

Q. What are the standard synthetic routes for (5-Chlorothiophen-2-yl)methylamine?

The synthesis typically involves sequential functionalization of the thiophene ring followed by amine coupling. A common approach includes:

  • Step 1 : Bromination or chlorination of 2-methylthiophene at the 5-position using NBS\text{NBS} or SOCl2\text{SOCl}_2, followed by purification via column chromatography.
  • Step 2 : Nucleophilic substitution of the halogenated thiophene with ethylamine under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) in polar aprotic solvents like dimethylformamide (DMF) .
  • Step 3 : Final purification via recrystallization or distillation. Reaction progress is monitored using 1H NMR^1\text{H NMR} to confirm the absence of starting materials .

Q. How can the molecular structure of (5-Chlorothiophen-2-yl)methylamine be confirmed?

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths and angles .
  • Spectroscopy : 1H^1\text{H}, 13C NMR^{13}\text{C NMR}, and IR spectroscopy validate functional groups. For example, the -NH-\text{-NH-} stretch appears at ~3300 cm1^{-1}, while thiophene ring protons resonate at δ 6.5–7.0 ppm .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak ([M+H]+\text{[M+H]}^+) and fragmentation patterns .

Q. What safety precautions are recommended when handling (5-Chlorothiophen-2-yl)methylamine?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine vapors.
  • Storage : In airtight containers under inert gas (e.g., N2\text{N}_2) at 2–8°C to prevent degradation .
  • Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of (5-Chlorothiophen-2-yl)methylamine?

Advanced tools like Mercury CSD enable visualization of crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Discrepancies in torsion angles or bond distances between experimental and computational models can be analyzed via SHELXL refinement, with residual density maps identifying disordered regions . For example, the ethylamine side chain may exhibit rotational flexibility, requiring constrained refinement or twinning corrections .

Q. What strategies address discrepancies in biological activity data across studies involving this compound?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions (pH, temperature) to rule out protocol variability.
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
  • Structural analogs : Compare results with fluorinated or brominated derivatives (e.g., [(5-Fluorothiophen-2-yl)methyl] analogs) to isolate electronic effects of the chloro-substituent .

Q. How can structure-activity relationship (SAR) studies optimize (5-Chlorothiophen-2-yl)methylamine for target selectivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 5-position of thiophene to enhance electrophilicity and binding to cysteine-rich enzyme active sites .
  • Amine modification : Replace ethylamine with cyclic amines (e.g., piperidine) to improve metabolic stability, as seen in related compounds .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like GPCRs or kinases .

Q. What stability challenges exist for (5-Chlorothiophen-2-yl)methylamine under acidic or oxidative conditions, and how can they be mitigated?

  • Acidic degradation : The amine group may protonate, leading to nucleophilic attack on the thiophene ring. Stabilize via buffered solutions (pH 7–8) .
  • Oxidation : Thiophene rings are prone to sulfoxide formation. Add antioxidants (e.g., BHT) during storage or use argon-sparged solvents in reactions .
  • Light sensitivity : Protect from UV exposure using amber glassware .

Q. How do computational methods predict interactions between (5-Chlorothiophen-2-yl)methylamine and biological targets?

  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Suite.
  • QSAR : Correlate logP, polar surface area, and IC50_{50} values from analogs to predict bioavailability .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophilic targets .

Q. What analytical techniques characterize degradation products of (5-Chlorothiophen-2-yl)methylamine under accelerated stability testing?

  • HPLC-DAD/MS : Resolve and identify degradation products (e.g., sulfoxides, hydrolyzed amines) with gradient elution (C18 column, acetonitrile/water) .
  • NMR kinetics : Track real-time degradation in D2 _2O or CD3 _3OD to quantify half-life .
  • TGA/DSC : Assess thermal decomposition pathways and excipient compatibility .

Q. How does (5-Chlorothiophen-2-yl)methylamine compare to fluorinated or brominated analogs in material science applications?

  • Electronic properties : The chloro-substituent provides moderate electron-withdrawing effects compared to fluorine, influencing charge transport in organic semiconductors .
  • Synthetic versatility : Brominated analogs (e.g., [(5-Bromothiophen-2-yl)methyl] derivatives) enable cross-coupling reactions (Suzuki, Stille) for polymer synthesis, whereas the chloro-derivative is less reactive .

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